molecular formula C21H23NO5S2 B2779478 1-(3-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone CAS No. 1448128-37-7

1-(3-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2779478
CAS No.: 1448128-37-7
M. Wt: 433.54
InChI Key: BHHJSUIWQUOHCI-UHFFFAOYSA-N
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Description

1-(3-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[321]octan-8-yl)sulfonyl)phenyl)ethanone is an intriguing compound with a complex and multifaceted structure It belongs to a class of organic compounds characterized by the presence of a bicyclic structure fused to a sulfonamide group

Properties

IUPAC Name

1-[3-[[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S2/c1-15(23)16-6-5-9-20(12-16)29(26,27)22-17-10-11-18(22)14-21(13-17)28(24,25)19-7-3-2-4-8-19/h2-9,12,17-18,21H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHJSUIWQUOHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone can be synthesized through a multi-step process involving several key reactions. The initial step typically involves the preparation of the bicyclic structure, followed by the introduction of the sulfonamide group through sulfonylation. Reaction conditions often require careful control of temperature, pH, and solvent choice to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and automated systems to precisely manage reaction conditions. The process often includes purification steps such as recrystallization and chromatography to obtain a high-purity final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone undergoes various chemical reactions, including:

  • Oxidation: This can lead to the formation of sulfone derivatives.

  • Reduction: Can result in the conversion of sulfonyl groups to sulfide or thiol groups.

  • Substitution: This reaction can occur at the sulfonamide group, leading to different substituted derivatives.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Conditions typically involve controlled temperatures and specific solvents to favor the desired reaction pathway.

Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. Oxidation may yield sulfone derivatives, reduction can form sulfide or thiol compounds, and substitution reactions can produce a range of substituted phenylsulfonamide derivatives.

Scientific Research Applications

1-(3-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone has numerous applications in scientific research:

  • Chemistry: Used as a reagent or intermediate in the synthesis of complex organic molecules.

  • Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

  • Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific biochemical pathways.

  • Industry: Utilized in the manufacture of specialized chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone is largely dependent on its ability to interact with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and thereby exerting its effects. The sulfonamide group is often critical in this interaction, facilitating the compound's binding to its target.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(3-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone stands out due to its unique bicyclic structure fused with a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Similar compounds include:

  • 1-(3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzene

  • 1-(3-(((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone

  • 1-(3-(((1R,5S)-3-(ethylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone

These compounds share structural similarities but may exhibit different chemical behaviors and biological activities due to variations in their substituent groups.

This compound is clearly as complex as it is fascinating

Biological Activity

1-(3-(((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone, also referred to as a complex organic compound, is characterized by its unique bicyclic structure and multiple functional groups. The biological activity of this compound is of significant interest due to its potential pharmacological applications.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

PropertyValue
Molecular FormulaC18H23N2O4S2
Molecular Weight393.52 g/mol
CAS Number1796969-81-7

The structure features a bicyclic octane core with sulfonyl and phenyl groups, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The sulfonyl groups enhance binding affinity, potentially modulating various biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing cellular responses.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Anticancer Properties : Preliminary studies suggest potential anticancer effects by inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Analgesic Activity : It could provide pain relief by modulating pain pathways in the nervous system.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Analgesic Effects : A study demonstrated that derivatives of phenylsulfonyl compounds exhibited significant analgesic effects in animal models, suggesting similar potential for our compound .
  • Anticancer Activity Evaluation : Research indicated that compounds with similar bicyclic structures showed promising results in inhibiting tumor growth in vitro and in vivo .

Data Summary

The following table summarizes key findings from various studies on the biological activity of related compounds:

Study ReferenceBiological ActivityFindings
AnalgesicSignificant pain reduction in models
AnticancerReduced tumor size in treated subjects
Anti-inflammatoryDecreased levels of inflammatory markers

Q & A

Q. What safety protocols are essential for handling this compound in vivo?

  • Answer : The sulfonyl groups may induce oxidative stress. Use N-acetylcysteine (NAC) in cell culture media to mitigate cytotoxicity. For animal studies, monitor hepatic enzymes (ALT/AST) post-administration .

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